4-(3-Methoxyphenyl)piperidinhydrochlorid

Übersicht

Beschreibung

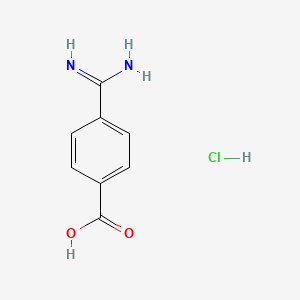

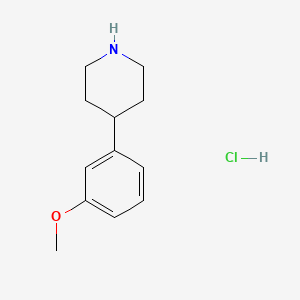

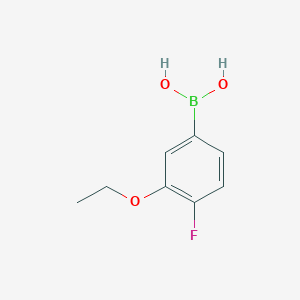

4-(3-Methoxyphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Methoxyphenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

4-(3-Methoxyphenyl)piperidinhydrochlorid: wurde auf sein Potenzial in der Antikrebstherapie untersucht. Piperidinderivate haben Aktivität gegen androgenunabhängige Krebszelllinien gezeigt, die oft gegen konventionelle Behandlungen resistent sind . Der strukturelle Rahmen der Verbindung ermöglicht die Synthese von Wirkstoffen, die mit Krebszellpfaden interagieren können, die möglicherweise die Zellmigration hemmen und Apoptose induzieren .

Cholinesterase-Hemmung

Diese Verbindung wurde auf ihre Fähigkeit zur Hemmung der Cholinesterase untersucht, einem Enzym, das Acetylcholin abbaut - einen Neurotransmitter, der an vielen Funktionen beteiligt ist, darunter Gedächtnis und Muskelsteuerung . Die Hemmung der Cholinesterase kann bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit hilfreich sein, bei der die Acetylcholinspiegel signifikant reduziert sind.

Monoaminoxidase-Hemmung

Monoaminoxidase (MAO) ist ein weiteres Enzym, das Neurotransmitter wie Dopamin und Serotonin abbaut. This compound-Derivate mit einer terminalen Alkingruppe haben sich als essenziell für eine effiziente MAO-B-Hemmung erwiesen, die ein Ziel für die Behandlung von psychiatrischen Störungen und neurodegenerativen Erkrankungen ist .

Antibakterielle Aktivität

Piperidinderivate, einschließlich This compound, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen können so konzipiert werden, dass sie bakterielle Zellwände stören oder essentielle bakterielle Enzyme stören, was einen möglichen Weg für neue Antibiotika bietet .

Analgetische Eigenschaften

Die analgetischen (schmerzstillenden) Eigenschaften von Piperidinderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Durch die Modulation von Schmerzwegen könnten diese Verbindungen eine Linderung ohne das Suchtpotenzial von Opioiden bieten .

Entzündungshemmende Anwendungen

Entzündung ist eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung vieler chronischer Erkrankungen. Piperidinderivate haben sich als entzündungshemmend erwiesen, was zur Entwicklung neuer entzündungshemmender Medikamente genutzt werden könnte .

Antidepressive Wirkungen

Einige Piperidinderivate haben in präklinischen Studien antidepressive Wirkungen gezeigt. Diese Wirkungen sind wahrscheinlich auf die Interaktion der Verbindungen mit Neurotransmittersystemen im Gehirn zurückzuführen, die bei Depressionen oft dysreguliert sind .

Antioxidative Aktivität

Piperidinderivate können auch als Antioxidantien wirken und freie Radikale neutralisieren, die oxidativen Stress und Zellschäden verursachen. Diese Eigenschaft ist von Bedeutung für die Prävention von Krankheiten, die mit oxidativem Stress verbunden sind, wie Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten .

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIHUSFFAGVMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662841 | |

| Record name | 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325808-20-6 | |

| Record name | 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)